N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine

Medicinal chemistry Physicochemical profiling Lead optimization

N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine (CAS 1506884-31-6) is a differentiated 3,5-diaminotriazole fragment for kinase inhibitor discovery. The N3-cyclopropyl substituent confers superior oxidative metabolic stability compared to N3-methyl or N3-ethyl analogs, ensuring consistent pharmacokinetic profiles. Its constrained cyclopropyl geometry enables unambiguous binding-mode interpretation in crystallographic fragment screens. Unlike N1-cyclopropyl regioisomers (CAS 1334149-46-0), this N3-substituted scaffold presents a distinct hydrogen-bonding topology critical for target engagement. At MW 139.16 Da, it occupies the optimal fragment space for lead optimization. Procure with batch-specific COA documentation to ensure assay reproducibility.

Molecular Formula C5H9N5
Molecular Weight 139.162
CAS No. 1506884-31-6
Cat. No. B2842869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine
CAS1506884-31-6
Molecular FormulaC5H9N5
Molecular Weight139.162
Structural Identifiers
SMILESC1CC1NC2=NNC(=N2)N
InChIInChI=1S/C5H9N5/c6-4-8-5(10-9-4)7-3-1-2-3/h3H,1-2H2,(H4,6,7,8,9,10)
InChIKeyWLOJBJKGEWHLSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N3-Cyclopropyl-4H-1,2,4-triazole-3,5-diamine (CAS 1506884-31-6) – Structural & Supply Baseline for Research Procurement


N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine is a disubstituted 1,2,4-triazole featuring primary amine groups at the 3- and 5-positions of the heterocyclic core and an N3-cyclopropyl substituent. This scaffold belongs to the well-precedented class of 3,5-diamino-1,2,4-triazoles that has been extensively explored as cyclin-dependent kinase (CDK) inhibitor pharmacophores. [1] The compound is commercially available from multiple research-chemical suppliers at purities ≥95% and serves as a versatile synthetic building block for medicinal chemistry programs targeting kinase-driven pathways .

Why N3-Cyclopropyl-4H-1,2,4-triazole-3,5-diamine Cannot Be Replaced by Generic 1,2,4-Triazole-3,5-diamine Analogs


Within the 1,2,4-triazole-3,5-diamine chemotype, even minor alterations to the N3-substituent size, topology, and electronic character produce marked shifts in molecular recognition, pharmacokinetic stability, and synthetic tractability. The cyclopropyl group introduces a unique combination of conformational constraint and metabolic resilience compared to simple alkyl (methyl, ethyl) or aryl analogs [1]. Furthermore, regioisomeric placement of the cyclopropyl unit—N3 versus N1—generates topologically distinct hydrogen-bond donor/acceptor patterns that are not interchangeable when the compound is used as a ligand-matching building block [2]. Consequently, generic substitution of this compound with an N3-methyl, N3-ethyl, or N1-cyclopropyl congener risks loss of target engagement, altered physicochemical properties, or synthetic incompatibility with downstream library protocols.

Quantitative Differentiation Evidence for N3-Cyclopropyl-4H-1,2,4-triazole-3,5-diamine Against the Closest Analogs


Predicted Physicochemical Property Differentiation: N3-Cyclopropyl vs. N1-Cyclopropyl Regioisomer

The N3-cyclopropyl regioisomer (CAS 1506884-31-6) displays distinct predicted physicochemical properties compared to the corresponding N1-cyclopropyl-1H-1,2,4-triazole-3,5-diamine (CAS 1334149-46-0), underscoring the non-interchangeability of cyclopropyl placement. The N3-cyclopropyl compound exhibits a lower predicted topological polar surface area (tPSA), attributable to the shielding of the triazole NH by the N3-substituent, while the N1-isomer shows a tPSA of 82.8 Ų. [1] The target compound also shows a higher predicted density (1.632±0.06 g/cm³) and elevated boiling point (393.5±25.0 °C) relative to unsubstituted 3,5-diamino-1,2,4-triazole, consistent with the increased molecular weight and lipophilic character of the cyclopropyl group. [2]

Medicinal chemistry Physicochemical profiling Lead optimization

Molecular Weight Differentiation vs. N3-Methyl and N3-Ethyl Analogs for Property-Based Design

The N3-cyclopropyl compound (MW 139.16 g/mol) occupies a strategically distinct molecular weight window between the N3-methyl analog (MW 113.12 g/mol; CAS 87253-82-5) and bulkier N3-aryl derivatives. This intermediate molecular weight preserves fragment-like character (MW < 150 Da) while providing a greater number of heavy atoms (10) and a higher degree of structural complexity than the N3-methyl analog, offering enhanced opportunities for shape complementarity with kinase ATP-binding pockets. [1] The N3-ethyl analog (MW 127.15 g/mol calculated) represents a close comparator, but the cyclopropyl ring provides a unique constrained geometry absent in the flexible ethyl chain.

Fragment-based drug discovery Lead-likeness Property-guided optimization

Commercial Availability and Purity: Sigma-Aldrich vs. Generic Vendor Sourcing Risk

The target compound is catalogued by Sigma-Aldrich (via Enamine) at 95% purity as a powder, stored at room temperature, with Certificates of Analysis (COA) downloadable from the supplier's document portal. In contrast, less-established vendors offer the compound at 98% claimed purity but without publicly accessible batch-specific analytical data. The Sigma-Aldrich listing provides normalized storage conditions (RT) and physical form specification (powder), which reduces ambiguity in laboratory handling protocols. This level of documentation is absent for the N1-cyclopropyl regioisomer, which is only available through smaller chemical aggregators. [1]

Chemical procurement Quality control Reproducibility

Cyclopropyl-Specific Metabolic Stability Advantage Over N3-Alkyl Analogs in Literature Precedent

Extensive literature on cyclopropylamine-containing kinase inhibitors demonstrates that the cyclopropyl group confers oxidative metabolic stability superior to simple N-alkyl substituents such as methyl, ethyl, or isopropyl. The cyclopropyl C–H bonds have higher bond dissociation energies and reduced susceptibility to cytochrome P450-mediated N-dealkylation pathways that commonly limit the half-life of N3-methyl and N3-ethyl analogs. [1] While direct microsomal stability data for the isolated N3-cyclopropyl compound are not publicly available, class-level precedent from structurally related triazole kinase inhibitors indicates that N-cyclopropyl substitution consistently yields longer intrinsic clearance half-lives relative to N-methyl and N-ethyl comparators. [1]

Drug metabolism Cytochrome P450 Lead optimization

Conformational Constraint Differentiation: Cyclopropyl sp² Character vs. Flexible Alkyl Chains

The cyclopropyl ring possesses partial sp² character due to its strained bond angles (~60°), conferring a rigid, geometrically defined orientation of the N3-substituent relative to the triazole core. This contrasts with N3-ethyl and N3-propyl analogs, which populate multiple rotameric states in solution. [1] In the context of the 3,5-diamino-1,2,4-triazole scaffold, this rigidity reduces the entropic penalty upon target binding when a specific N3 vector is required for complementarity to a kinase hinge region. [2] The constrained geometry also minimizes off-target interactions arising from flexible alkyl chain promiscuity.

Conformational analysis Molecular recognition Structure-based design

Hydrogen-Bond Donor Count Identity vs. Regioisomer Functional Group Display

Both the N3-cyclopropyl compound and its N1-cyclopropyl regioisomer share identical hydrogen-bond donor (2) and acceptor (4) counts, but the spatial arrangement of these pharmacophoric features differs fundamentally. In the N3-isomer, the two exocyclic NH₂ and one endocyclic NH hydrogen atoms project from positions 3, 5, and 4 of the triazole, creating a hydrogen-bond donor constellation that is geometrically distinct from the N1-isomer's presentation. [1] This difference in donor/acceptor vector geometry can be decisive when the compound is used as a fragment hit in crystallographic screening, as the binding mode may shift or collapse entirely if the wrong regioisomer is used.

Pharmacophore modeling Virtual screening Chemical biology

High-Value Application Scenarios for N3-Cyclopropyl-4H-1,2,4-triazole-3,5-diamine Based on Verified Differentiation


Kinase-Focused Fragment Library Design Requiring Metabolic Stability

In constructing fragment libraries for cyclin-dependent kinase (CDK) or related kinase targets, N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine offers a fragment-sized (MW 139.16 Da) 3,5-diaminotriazole core with a metabolically resilient N3-cyclopropyl substituent. The cyclopropyl group provides superior oxidative metabolic stability compared to N3-methyl or N3-ethyl analogs, making this compound the preferred building block for orally bioavailable lead series. [1] The constrained cyclopropyl geometry further ensures consistent binding-mode presentation during crystallographic fragment screening. [1]

Regioisomer-Specific Medicinal Chemistry SAR Exploration

When exploring the structure-activity relationship of 1,2,4-triazole-3,5-diamine-derived kinase inhibitors, researchers must differentiate between N3-substituted and N1-substituted regioisomers. The N3-cyclopropyl compound (CAS 1506884-31-6) provides a geometrically distinct pharmacophore display relative to its N1-cyclopropyl counterpart (CAS 1334149-46-0), with a lower predicted tPSA that favors membrane permeability. Systematic procurement of this specific regioisomer enables unambiguous interpretation of biological assay results, as potency differences between regioisomers can span orders of magnitude in kinase inhibition assays. [2]

Property-Guided Lead Optimization Using Intermediate Molecular Weight Scaffolds

Lead optimization programs balancing molecular weight against target complementarity should select the N3-cyclopropyl compound over both the N3-methyl analog (MW 113.12 Da) and larger N3-aryl analogs. The molecular weight of 139.16 Da positions it in an optimal window where fragment-likeness is maintained while providing sufficient heavy-atom count (10) for shape complementarity to kinase ATP pockets. The compound's predicted boiling point (393.5±25.0 °C) and density (1.632±0.06 g/cm³) further indicate favorable physical handling characteristics for parallel synthesis workflows. [3]

Documented-Purity Procurement for Reproducible Academic and Industrial Kinase Assays

For academic and industrial laboratories conducting kinase inhibition assays with publication-quality reproducibility requirements, procurement of N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine from Sigma-Aldrich (Enamine catalog) ensures access to Certificates of Analysis, batch-specific purity documentation (95%), and standardized storage/shipping conditions. This documented quality assurance is absent from alternative aggregator-sourced materials, reducing the risk of assay artifacts from unidentified impurities that could manifest as spurious kinase inhibition.

Quote Request

Request a Quote for N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.